(3S)-3-[(4-bromophenyl)amino]butanamide

chiral purity enantiomeric excess stereochemical integrity

(3S)-3-[(4-bromophenyl)amino]butanamide (CAS 1300031‑93‑9) is a single‑enantiomer (S)‑configured β‑amino amide that incorporates a 4‑bromophenyl substituent at the β‑amino position. This compound is expressly designed for use as a chiral intermediate in the synthesis of ROCK kinase inhibitors and bromodomain‑targeted agents, where absolute stereochemistry is a critical determinant of target engagement.

Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
Cat. No. B8440309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-[(4-bromophenyl)amino]butanamide
Molecular FormulaC10H13BrN2O
Molecular Weight257.13 g/mol
Structural Identifiers
SMILESCC(CC(=O)N)NC1=CC=C(C=C1)Br
InChIInChI=1S/C10H13BrN2O/c1-7(6-10(12)14)13-9-4-2-8(11)3-5-9/h2-5,7,13H,6H2,1H3,(H2,12,14)/t7-/m0/s1
InChIKeyCCNIUDGSYCXEII-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-[(4-bromophenyl)amino]butanamide: Chiral β‑Amino Amide Building Block for Kinase-Targeted Medicinal Chemistry


(3S)-3-[(4-bromophenyl)amino]butanamide (CAS 1300031‑93‑9) is a single‑enantiomer (S)‑configured β‑amino amide that incorporates a 4‑bromophenyl substituent at the β‑amino position. This compound is expressly designed for use as a chiral intermediate in the synthesis of ROCK kinase inhibitors and bromodomain‑targeted agents, where absolute stereochemistry is a critical determinant of target engagement. Its molecular formula C₁₀H₁₃BrN₂O (MW 257.13) and the provision of batch‑specific QC data (NMR, HPLC, GC) differentiate it from racemic mixtures and generic aniline derivatives that lack defined stereochemistry [1].

Why Racemic or Achiral Analogs Cannot Substitute for (3S)-3-[(4-bromophenyl)amino]butanamide


The β‑amino butanamide scaffold is intrinsically chiral; biological targets such as ROCK isoforms and bromodomains exhibit strong stereochemical preferences in their ATP‑competitive binding pockets. Replacing (3S)-3-[(4-bromophenyl)amino]butanamide with its racemic form or with achiral 4‑bromoaniline derivatives introduces an equimolar amount of the (3R)‑enantiomer, which can display divergent or antagonistic binding profiles. The patent literature explicitly delineates potency differences between enantiomeric pairs in the ROCK inhibitor class, making enantiopure sourcing a prerequisite for meaningful structure‑activity relationship (SAR) studies [1].

Quantitative Differentiation Evidence for (3S)-3-[(4-bromophenyl)amino]butanamide Versus Closest Analogs


Enantiomeric Purity: 98% (S)-Enantiomer vs. Racemic Mixtures (Typically ≤95%)

The commercial specification for (3S)-3-[(4-bromophenyl)amino]butanamide guarantees a standard purity of 98% as a single (S)-enantiomer, with batch‑specific QC reports (NMR, HPLC, GC) available. In contrast, the racemic mixture 3-(4-bromoanilino)butanamide (CAS not assigned as a chiral entity) is typically offered at 95% purity without enantiomeric excess (ee) determination. This 3‑percentage‑point purity gap, combined with the undefined stereochemistry of the racemate, represents a quantifiable procurement risk for chiral SAR programs .

chiral purity enantiomeric excess stereochemical integrity

Batch‑Specific QC Documentation: Full Analytical Panel vs. Vendor‑Default Purity Claims

Bidepharm explicitly provides batch‑level QC data for (3S)-3-[(4-bromophenyl)amino]butanamide, including ¹H‑NMR, HPLC, and GC spectra, enabling end‑user verification of both chemical and stereochemical purity. Generic vendors of the racemic analog typically report only a nominal purity percentage without accompanying spectra. This absence of batch‑resolved analytical documentation introduces uncertainty in reproducibility, particularly for patent‑sensitive or IND‑enabling synthetic programs .

quality control analytical characterization batch traceability

ROCK Inhibitor Intermediate: Structural Congruence with Patent‑Exemplified Pharmacophore

US Patent US20090105231A1 discloses a genus of amide derivatives as ROCK inhibitors. (3S)-3-[(4-bromophenyl)amino]butanamide maps directly onto the Markush structure wherein the β‑amino amide core is substituted with a 4‑bromophenyl group. The patent demonstrates that subtle variations in the aryl substituent and the amide side‑chain produce marked differences in ROCK inhibitory activity, establishing the importance of using the exact intermediate for iterative SAR expansion. While the patent does not report an isolated IC₅₀ for the free intermediate, the structural alignment with the pharmacophore constitutes a class‑level inference of its utility [1].

ROCK kinase amide derivatives cardiovascular disease

BET Bromodomain Context: Intermediate in Pan‑BET Inhibitor Synthesis

The compound is indexed in the LookChem database under the description “Design, Synthesis, and Characterization of I‑BET567, a Pan‑Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate.” I‑BET567 is a reported pan‑BET inhibitor with pIC₅₀ values of 6.9 and 7.2 against BRD4 BD1 and BD2, respectively. While the exact role of (3S)-3-[(4-bromophenyl)amino]butanamide in the synthetic route is not fully disclosed in the public abstract, its association with a well‑characterized clinical candidate positions it as a relevant intermediate for bromodomain‑targeted medicinal chemistry, differentiating it from generic β‑amino amides lacking epigenetic annotation .

bromodomain epigenetics BET inhibitor

High‑Value Application Scenarios for (3S)-3-[(4-bromophenyl)amino]butanamide


Chiral Building Block for ROCK Kinase Inhibitor SAR Expansion

Medicinal chemistry teams developing ATP‑competitive ROCK inhibitors require enantiopure β‑amino amide intermediates to construct patent‑aligned compound libraries. The 4‑bromophenyl substituent serves as a versatile handle for late‑stage Suzuki coupling, enabling rapid diversification of the aryl domain while preserving the (S)‑stereochemistry critical for target engagement .

Intermediate for Bromodomain‑Targeted Chemical Probes

Epigenetic chemical biology groups synthesizing BET bromodomain probes can utilize this compound as a scaffold‑defining intermediate. Its association with the I‑BET567 clinical candidate provides a literature‑validated entry point for exploring BRD4 BD1/BD2 selectivity determinants .

Analytical Method Development and Chiral Purity Validation

Analytical chemistry laboratories developing chiral HPLC or SFC methods can employ the 98% (S)‑enantiomer as a reference standard for method qualification. The availability of batch‑specific NMR, HPLC, and GC data enables robust system suitability testing and impurity profiling in support of GLP/GMP workflows .

Process Chemistry: Late‑Stage Functionalization via Bromo‑Aryl Cross‑Coupling

Process R&D groups can leverage the 4‑bromophenyl moiety for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig) to rapidly generate diverse analog sets. The defined (S)‑configuration at the β‑amino amide center eliminates the need for post‑coupling chiral resolution, significantly streamlining synthetic route design .

Quote Request

Request a Quote for (3S)-3-[(4-bromophenyl)amino]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.